CID 11972518

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halichondrin A, 12,13-dideoxy- is a complex marine natural product derived from sea sponges. It belongs to the halichondrin class of compounds, which are known for their potent antitumor properties. These compounds have garnered significant interest due to their unique structure and potential therapeutic applications, particularly in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CID 11972518 is highly challenging due to its complex structure, which includes multiple chiral centers and intricate ring systems. The total synthesis involves several key steps:

Catalytic Asymmetric Reactions: The synthesis begins with the formation of chiral centers using catalytic asymmetric reactions, such as the Nozaki–Hiyama–Kishi reaction.

Fragment Coupling: The molecule is assembled through the coupling of smaller fragments.

Final Assembly: The final assembly of the molecule requires precise control over reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound is not yet feasible due to the complexity of its synthesis. advances in synthetic chemistry have made it possible to produce sufficient quantities for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

Halichondrin A, 12,13-dideoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Halichondrin A, 12,13-dideoxy- can undergo substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Such as organolithium or Grignard reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Halichondrin A, 12,13-dideoxy- has several scientific research applications:

Mecanismo De Acción

Halichondrin A, 12,13-dideoxy- exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s unique mechanism of action distinguishes it from other microtubule-targeting agents .

Comparación Con Compuestos Similares

Halichondrin A, 12,13-dideoxy- is part of a family of compounds that includes halichondrin B and its synthetic analog, eribulin mesylate. These compounds share similar structures and mechanisms of action but differ in their potency and clinical applications .

Halichondrin B: A naturally occurring compound with potent antitumor activity.

Eribulin Mesylate: A simplified synthetic analog of halichondrin B, approved for the treatment of metastatic breast cancer.

Halichondrin A, 12,13-dideoxy- is unique due to its specific structural features and the challenges associated with its synthesis .

Propiedades

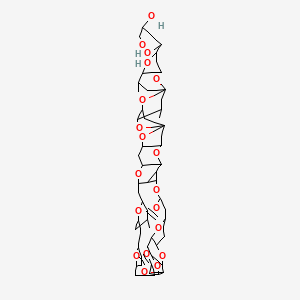

Fórmula molecular |

C60H86O19 |

|---|---|

Peso molecular |

1111.3 g/mol |

InChI |

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37?,38+,39?,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |

Clave InChI |

FXNFULJVOQMBCW-ASENVUHVSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]2CCC3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9CC(C1=C)O2)C |

SMILES canónico |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |

Sinónimos |

halichondrin A, 12,13-dideoxy- halichondrin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.